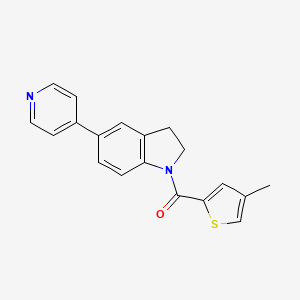
(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is a chemical compound. It belongs to a class of organic compounds known as pyridinylpyrimidines, which are compounds containing a pyridinylpyrimidine skeleton . The skeleton consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray crystallography . This analysis reveals that the compound has a monohydrate form and exhibits high rotational freedom of the pyridyl group linked at C1 and C4 .Applications De Recherche Scientifique
Material Science Applications
Research on heterocyclic compounds with similar structures to "(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone" has shown promising applications in material science, especially in the development of novel organic semiconductors and electro-optic materials. For instance, compounds with thiophene and pyridine rings have been studied for their potential in creating highly transparent nonlinear optical/electro-optic materials due to their unique electronic properties (Facchetti et al., 2003). These materials are crucial for advancements in telecommunications and information processing technologies.
Medicinal Chemistry and Pharmacology
In medicinal chemistry, structurally analogous compounds have been synthesized and evaluated for their antimicrobial and anticancer properties. For example, pyrazole derivatives containing thiadiazolyl and pyrazolyl moieties have been identified as potential antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than reference drugs like doxorubicin (Hafez et al., 2016). Such findings highlight the therapeutic potential of compounds with similar molecular frameworks, suggesting possible research directions for "(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone" in drug discovery and development.
Organic Synthesis and Catalysis
The compound's structural components, including thiophene and pyridine rings, are integral to the synthesis of complex organic molecules. Studies have demonstrated the utility of similar compounds in organic synthesis, acting as intermediates or catalysts. For example, the development of catalytic methods for the methylation of pyridines presents a novel approach to modifying aromatic compounds, which could be applicable to the synthesis and functionalization of related heterocyclic compounds (Grozavu et al., 2020). This research indicates the potential of "(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone" and its derivatives in facilitating new synthetic routes and methodologies.
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-10-18(23-12-13)19(22)21-9-6-16-11-15(2-3-17(16)21)14-4-7-20-8-5-14/h2-5,7-8,10-12H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSBUGZRPLQCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![8-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2890733.png)
![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)


![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)
![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)
![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)


![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide](/img/structure/B2890755.png)